molecular formula C22H15ClF2N2OS2 B12129980 C22H15ClF2N2OS2

C22H15ClF2N2OS2

Cat. No.: B12129980
M. Wt: 460.9 g/mol
InChI Key: POBARTWELQMSSK-UHFFFAOYSA-N
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Description

C22H15ClF2N2OS2 is a heterocyclic organic compound featuring a complex structure with multiple functional groups, including chlorine (Cl), fluorine (F), sulfur (S), and oxygen (O). Its molecular weight is approximately 468.95 g/mol, calculated from its formula. The presence of halogens (Cl, F) and sulfur atoms may confer stability, lipophilicity, or binding affinity, which are critical in drug design .

Properties

Molecular Formula

C22H15ClF2N2OS2

Molecular Weight

460.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-10-[(2,6-difluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C22H15ClF2N2OS2/c23-12-7-9-13(10-8-12)27-21(28)19-14-3-1-6-18(14)30-20(19)26-22(27)29-11-15-16(24)4-2-5-17(15)25/h2,4-5,7-10H,1,3,6,11H2

InChI Key

POBARTWELQMSSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4F)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H15ClF2N2OS2 typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds that contain the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile

    Oxidation and Reduction Reactions:

    Coupling Reactions: These reactions, such as Suzuki or Heck coupling, are employed to form carbon-carbon bonds, which are essential for constructing the complex structure of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are used for the controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: These reactors allow for continuous production, which is more efficient for large-scale synthesis.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C22H15ClF2N2OS2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or reduce the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium (Pd) or platinum (Pt) catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C22H15ClF2N2OS2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C22H15ClF2N2OS2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C22H15ClF2N2OS2, we analyze structurally or functionally related compounds from the evidence:

Table 1: Comparative Analysis of C22H15ClF2N2OS2 and Analogues

Property C22H15ClF2N2OS2 C15H22N2S 2-Benzyloctahydro-1H-isoindol-4-amine (C15H22N2)
Molecular Weight 468.95 g/mol 262.15 Da (C15H22N2S) 230.18 Da
Halogen Content Cl, F None None
Functional Groups Sulfonyl (S2O), Aromatic Thioether (S), Amine Amine, Benzyl
Patent/Literature Activity Not reported 0 patents, 0 literature 5 patents, 0 literature
Solubility Implications Likely low (high molecular weight) Moderate (smaller size, sulfur enhances) Higher (amine groups improve hydrophilicity)

Key Findings :

Halogen Effects: The presence of Cl and F in C22H15ClF2N2OS2 may enhance metabolic stability and binding to hydrophobic targets (e.g., enzymes or receptors) compared to non-halogenated analogues .

Patent Landscape : Unlike 2-benzyloctahydro-1H-isoindol-4-amine (5 patents), C22H15ClF2N2OS2 lacks reported patents or literature, indicating it may be understudied or proprietary .

Functional Group Impact : The sulfonyl group in C22H15ClF2N2OS2 could increase acidity or hydrogen-bonding capacity relative to thioether or amine-containing analogues, altering reactivity or interaction profiles .

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